Tetrabutylammonium tetrafluoroborate
Overview
Description
Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄NBF₄. It is widely used in various fields of chemistry due to its unique properties, such as its role as a phase transfer catalyst and an electrolyte in electrochemical applications .
Mechanism of Action
Target of Action
Tetrabutylammonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt . Its primary target is the electrochemical system where it acts as an electrolyte .
Mode of Action
TBATFB interacts with its target by facilitating the transfer of ions in the electrochemical system . It also inhibits the self-assembly of alkylthiosulfate on gold .
Biochemical Pathways
TBATFB is involved in the electrochemical pathways . It plays a crucial role in the synthesis of arylketone and acts as a phase transfer catalyst .
Pharmacokinetics
It is known to be soluble in methanol , which could potentially affect its bioavailability.
Result of Action
The action of TBATFB results in the facilitation of ion transfer in electrochemical systems . This can lead to the successful synthesis of arylketone . Additionally, it inhibits the self-assembly of alkylthiosulfate on gold .
Action Environment
The action of TBATFB can be influenced by environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is sensitive to strong oxidizing agents and strong acids , indicating that its action can be affected by the chemical environment .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium tetrafluoroborate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in the synthesis of biologically relevant macrolactones such as Sansalvamide A . The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic substitutions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an electrolyte, affecting the ionic balance within cells and tissues. This compound can modulate the activity of ion channels and transporters, thereby influencing cell function and signaling
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it inhibits the self-assembly of alkylthiosulfate on gold surfaces, demonstrating its ability to interfere with molecular interactions . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its use in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, although gradual degradation may occur . This degradation can impact its effectiveness in biochemical assays and electrochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and alter the levels of specific metabolites. For example, it has been used as an electrolyte in the voltammetric determination of Δ(9)-tetrahydrocannabinol, indicating its role in metabolic studies . The compound’s interactions with metabolic enzymes can modulate their activity, impacting overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. The compound’s ability to interact with cellular membranes and proteins facilitates its transport across different cellular compartments . This distribution is crucial for its effectiveness in biochemical and electrochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in phase transfer catalysis and other biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrafluoroborate can be synthesized by reacting a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tetrabutylammonium hydroxide . The reaction typically proceeds under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the compound is often produced in large quantities using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through recrystallization from solvents such as water, ethanol, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium tetrafluoroborate primarily undergoes substitution reactions due to the presence of the tetrafluoroborate anion. It is also involved in electrochemical reactions as an electrolyte .
Common Reagents and Conditions: The compound is often used in reactions with arylketones, where it acts as an electrolyte. It is also used in the synthesis of macrolactones and other biologically relevant compounds .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in the synthesis of macrolactones, the compound helps facilitate the formation of the desired lactone structure .
Scientific Research Applications
Tetrabutylammonium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetrabutylammonium hexafluorophosphate
- Tetraethylammonium tetrafluoroborate
- Tetrabutylammonium bromide
- Tetrabutylammonium perchlorate
Comparison: Tetrabutylammonium tetrafluoroborate is unique due to its specific combination of the tetrabutylammonium cation and the tetrafluoroborate anion. This combination provides it with distinct properties, such as high solubility in organic solvents and stability under various reaction conditions . Compared to similar compounds, it is often preferred for its effectiveness as an electrolyte and phase transfer catalyst .
Properties
IUPAC Name |
tetrabutylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZSJSQYOFZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059983 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17386 | |
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CAS No. |
429-42-5 | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrabutylammonium tetrafluoroborate?
A1: The molecular formula of this compound is C16H36BF4N, and its molecular weight is 329.33 g/mol. While this information is not explicitly stated in the provided abstracts, it is readily available from chemical databases and is considered basic chemical knowledge.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:
- NMR Spectroscopy: Proton (1H) and fluorine (19F) NMR have been used to study the compound's behavior in different solutions and to quantify changes in the populations of adsorbed species during charging in supercapacitor electrodes.
- FTIR Spectroscopy: This technique has been utilized to study the structural changes of electrosynthesized polypyrrole films during heating and cooling processes when this compound is used as a supporting electrolyte.
Q3: What is the role of this compound in electrochemical polymerization?
A3: this compound is frequently used as a supporting electrolyte in electrochemical polymerization. It provides ionic conductivity to the reaction medium, facilitating the flow of current and the polymerization process.
Q4: How does this compound affect the self-assembly of alkylthiosulfates on gold?
A4: Research shows that this compound inhibits the self-assembly process of alkylthiosulfates on gold surfaces when used in THF solutions. This inhibition is attributed to the unique behavior of the compound compared to other tetrabutylammonium electrolytes.
Q5: Does this compound influence the electrical conductivity of polypyrrole?
A5: Yes, the polymerization medium, including the use of this compound, significantly affects the electrical conductivity of polypyrrole. This highlights the importance of choosing the appropriate electrolyte for achieving desired material properties.
Q6: Can this compound be used in catalytic electroreduction reactions?
A6: Yes, research shows that the presence of this compound in dichloromethane solutions enables the catalytic electroreduction of oxygen (O2) to water (H2O) by vanadium-salen complexes. This finding highlights the compound's potential in facilitating important chemical transformations.
Q7: What role does this compound play in N-alkylation reactions?
A7: this compound can act as a phase transfer catalyst in N-alkylation reactions of imides with alkyl halides. This catalytic activity enables these reactions to proceed efficiently under solvent-free conditions.
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